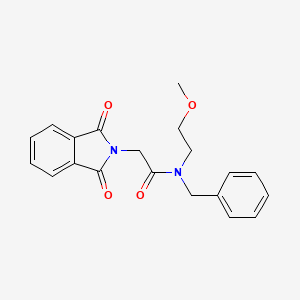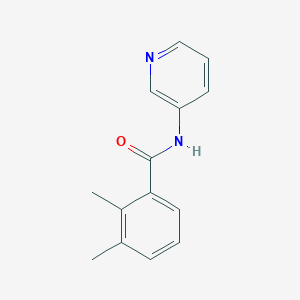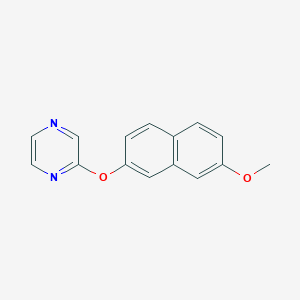
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide, commonly known as CPQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPQA belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
CPQA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPQA binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPQA has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor activity, CPQA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that CPQA can reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPQA is its potent antitumor activity and low toxicity towards normal cells. This makes it an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of CPQA is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CPQA. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations to improve the solubility and bioavailability of CPQA. Additionally, further studies are needed to elucidate the mechanism of action of CPQA and to identify potential drug targets for the treatment of cancer and other diseases.
Métodos De Síntesis
CPQA can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with cyclopentyl isocyanate, followed by the reaction with 2-bromoacetic acid. The product obtained is then treated with sodium hydroxide to obtain CPQA. Another method involves the reaction of 2-aminobenzoic acid with cyclopentyl isocyanate, followed by the reaction with chloroacetic acid, and then the product is treated with sodium hydroxide to obtain CPQA.
Aplicaciones Científicas De Investigación
CPQA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that CPQA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPQA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14(20-16(22)19-11-5-1-2-6-11)9-23-15-12-7-3-4-8-13(12)17-10-18-15/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCDLSCZOVDHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)



![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
